JG-98 -

JG-98

Catalog Number: EVT-1803045
CAS Number:
Molecular Formula: C24H21Cl2N3OS3
Molecular Weight: 534.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(2Z,5E)-2-[(3-Benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride (JG-98) is a synthetic small molecule that acts as an allosteric inhibitor of Heat Shock Protein 70 (Hsp70). [] It is classified as a rhodacyanine derivative and has emerged as a valuable tool in scientific research, particularly in the fields of oncology, cell biology, and protein homeostasis. [, ] JG-98 disrupts the interaction between Hsp70 and its co-chaperones, particularly Bcl2-associated athanogene 3 (BAG3), thereby influencing downstream cellular processes such as protein folding, degradation, and signaling pathways. [, ]

Future Directions
  • Improving Pharmacokinetic Properties: Developing analogs with enhanced stability, bioavailability, and pharmacokinetic profiles is crucial for translating JG-98's therapeutic potential. [, , ]
  • Investigating Off-Target Effects: Comprehensive profiling of JG-98's interactions with other cellular targets is essential to understand its selectivity and potential side effects. [, ]
  • Exploring Combination Therapies: Combining JG-98 with other anticancer agents or therapies targeting different pathways may enhance its efficacy and overcome drug resistance. [, , ]
  • Developing Targeted Delivery Systems: Strategies to deliver JG-98 specifically to tumor cells or tissues could improve its therapeutic index and minimize off-target toxicity. []
  • Investigating Mechanisms in Specific Cancers: Delineating the precise mechanisms by which JG-98 exerts its antitumor effects in different cancer types is crucial for personalized medicine approaches. [, ]
  • Understanding the Role of Hsp70 in Drug Resistance: Further research is needed to elucidate the mechanisms underlying Hsp70's contribution to drug resistance in various cancers and develop strategies to overcome it. [, ]
  • Exploring Applications in Other Diseases: Given Hsp70's involvement in various pathologies, investigating JG-98's potential in other diseases beyond cancer, such as neurodegenerative disorders and cardiovascular diseases, holds promise. [, , ]

MKT-077

  • Compound Description: MKT-077 is a water-soluble rhodacyanine dye analog known to inhibit mortalin, a mitochondrial Hsp70 family member. [] While exhibiting anticancer activity by disrupting mitochondrial bioenergetics and inducing apoptosis, MKT-077 also shows notable toxicity in animals. []
  • Relevance: MKT-077 is a structurally related precursor to JG-98. [, ] JG-98 and other analogs were developed to improve upon the anticancer activity and bioavailability of MKT-077 while reducing its toxicity. [, ]

JG-40

  • Compound Description: JG-40 is a rhodacyanine-based Hsp70 inhibitor with a cationic pyridin-1-ium ring in its structure. []
  • Relevance: JG-40 serves as a structural starting point for the development of JG-98. [] JG-98, along with other benzo-fused derivatives, was created by replacing the cationic pyridin-1-ium ring of JG-40 with corresponding benzo-fused N-heterocycles. [] This modification aimed to improve the antitumor activity and stability of the compounds. []

JG-194

  • Compound Description: JG-194 is an analog of MKT-077, designed for improved selectivity towards HSP70 proteins and enhanced bioavailability. [] In vitro studies demonstrated that JG-194 effectively inhibits the propagation of medullary thyroid carcinoma (MTC) cell lines, including those resistant to vandetanib and cabozantinib. []
  • Relevance: JG-194, similar to JG-98, represents an improved analog of MKT-077, aiming for better potency and pharmacokinetic properties. [] Both compounds demonstrate anticancer activity by targeting HSP70 proteins. []

JG-231

  • Compound Description: JG-231 is an analog of JG-98 with significantly improved microsomal stability compared to its predecessor. [, , ] This enhanced stability translates to improved in vivo efficacy, as demonstrated by the reduction of tumor burden in a mouse xenograft model using JG-231 at 4 mg/kg administered intraperitoneally. []
  • Relevance: JG-231, derived from the parent compound JG-98, exemplifies a successful optimization effort. [, ] Both molecules act as allosteric inhibitors of Hsp70, but JG-231 possesses superior pharmacokinetic properties, making it more suitable for in vivo studies and potential therapeutic applications. [, ]

JG-342

  • Compound Description: JG-342 is a potent allosteric Hsp70 inhibitor with sub-micromolar LC50 values (140-500 nM) against multiple myeloma cell lines. [] Despite its promising in vitro activity and favorable therapeutic index against bone marrow stromal cells, JG-342 exhibits unfavorable pharmacokinetics in mouse models. [] Studies using JG-342 as a tool compound revealed its impact on the myeloma cell surface proteome, including a decrease in BCMA expression. [] Additionally, pulsed-SILAC mass spectrometry experiments demonstrated JG-342's influence on protein synthesis and degradation, highlighting its potential to unravel the complexities of protein homeostasis. []
  • Relevance: JG-342, like JG-98, belongs to the "JG" class of allosteric Hsp70 inhibitors. [] Both compounds share a similar mechanism of action, but JG-342 demonstrates greater potency in specific cancer cell lines. [] The development of JG-342 underscores the continuous effort in optimizing the "JG" scaffold for improved efficacy and drug-like properties. []
Source and Classification

JG-98 is synthesized through a series of chemical reactions involving substituted anilines and rhodanines, classifying it within the category of small molecule inhibitors. Its structure incorporates elements that allow it to interact specifically with the Hsp70-BAG3 protein-protein interaction, making it a target for therapeutic intervention in various diseases, including cancer .

Synthesis Analysis

Methods and Technical Details

The synthesis of JG-98 involves several key steps:

Molecular Structure Analysis

Structure and Data

JG-98's molecular structure features a benzothiazole core linked to a rhodanine moiety. The specific arrangement of functional groups is critical for its biological activity:

  • Core Structure: The central benzothiazole ring contributes to the compound's ability to fit into the binding pocket of Hsp70.
  • Functional Groups: Substituents such as chlorine and ethyl groups modulate the compound's potency against various cancer cell lines, influencing its interaction with target proteins .
Chemical Reactions Analysis

Reactions and Technical Details

JG-98 participates in various biochemical reactions primarily through its interaction with Hsp70. It disrupts the Hsp70-BAG3 complex, leading to altered cellular processes such as apoptosis and autophagy. Key findings include:

  • Inhibition Mechanism: JG-98 binds to Hsp70, inhibiting its chaperone activity, which is essential for protein folding and stabilization.
  • Impact on Cellular Pathways: The compound has been shown to impair autophagy flux in cardiomyocytes, indicating its significant role in cellular stress response pathways .
Mechanism of Action

Process and Data

The mechanism of action of JG-98 involves several steps:

  1. Binding to Hsp70: JG-98 specifically binds to the N-terminal domain of Hsp70, disrupting its interaction with client proteins.
  2. Alteration of Protein Stability: This binding leads to destabilization of client proteins such as FoxM1, which plays a role in cell cycle regulation.
  3. Induction of Apoptosis: By inhibiting Hsp70 function, JG-98 promotes apoptosis in cancer cells while reducing autophagic processes .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

JG-98 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 300 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and methanol, which facilitates its use in biological assays.
  • Stability: The compound remains stable under standard laboratory conditions but should be stored away from light to prevent degradation .
Applications

Scientific Uses

JG-98 has several applications in scientific research and potential therapeutic contexts:

  • Cancer Therapy: It is being investigated as a therapeutic agent targeting cancers characterized by overactive Hsp70 pathways.
  • Cellular Mechanism Studies: Researchers utilize JG-98 to study the roles of molecular chaperones in disease processes, particularly regarding protein misfolding disorders.
  • Drug Development: Its efficacy in modulating protein interactions makes it a candidate for developing new drugs targeting similar pathways .

Properties

Product Name

JG-98

IUPAC Name

(2Z,5E)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride

Molecular Formula

C24H21Cl2N3OS3

Molecular Weight

534.5 g/mol

InChI

InChI=1S/C24H21ClN3OS3.ClH/c1-3-28-21(14-20-27(11-12-30-20)15-16-7-5-4-6-8-16)32-22(23(28)29)24-26(2)18-10-9-17(25)13-19(18)31-24;/h4-14H,3,15H2,1-2H3;1H/q+1;/p-1/b24-22+;

InChI Key

AUPPGWXGMILTRB-HDPAMLMOSA-M

SMILES

CCN1C(=CC2=[N+](C=CS2)CC3=CC=CC=C3)SC(=C4N(C5=C(S4)C=C(C=C5)Cl)C)C1=O.[Cl-]

Canonical SMILES

CCN1C(=CC2=[N+](C=CS2)CC3=CC=CC=C3)SC(=C4N(C5=C(S4)C=C(C=C5)Cl)C)C1=O.[Cl-]

Isomeric SMILES

CCN1/C(=C/C2=[N+](C=CS2)CC3=CC=CC=C3)/S/C(=C/4\N(C5=C(S4)C=C(C=C5)Cl)C)/C1=O.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.